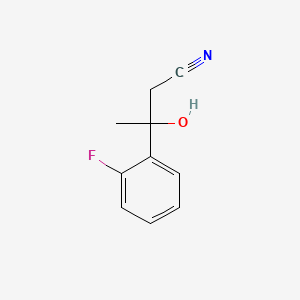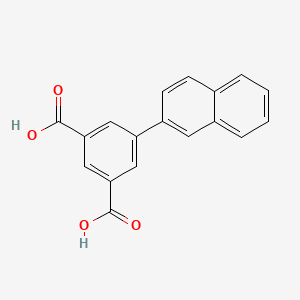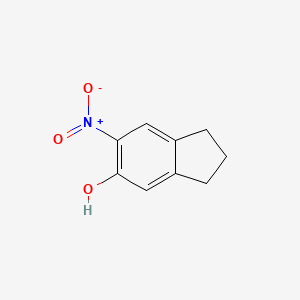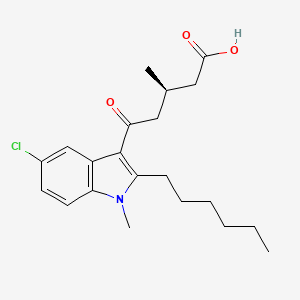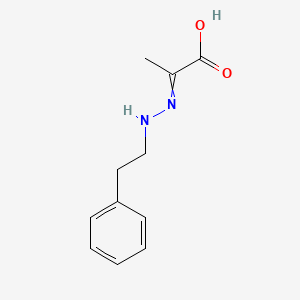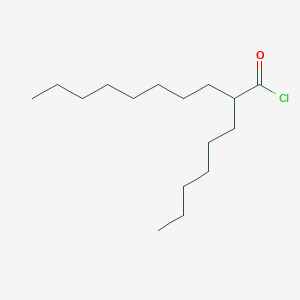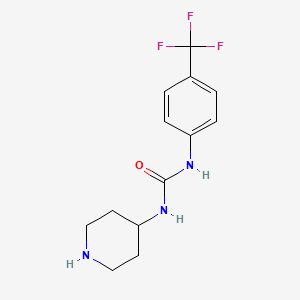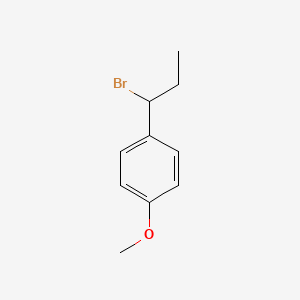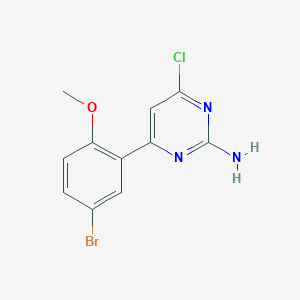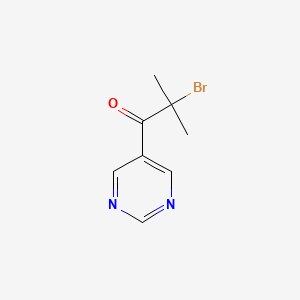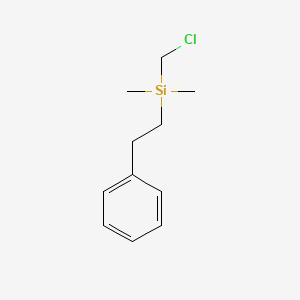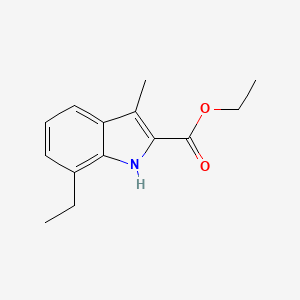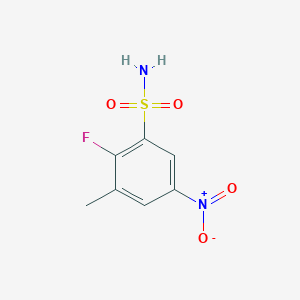
2-Fluoro-3-methyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methyl-5-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of an amino group, a sulfonyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. The unique combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-fluorotoluene to produce 4-fluoro-2-nitrotoluene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-fluoro-2-nitro-5-methylbenzenesulfonyl chloride. The final step involves the amination of this sulfonyl chloride with ammonia to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction: 3-Aminosulfonyl-4-fluoro-5-methylaminobenzene.
Substitution: 3-Aminosulfonyl-4-methoxy-5-methylnitrobenzene.
Oxidation: 3-Aminosulfonyl-4-fluoro-5-carboxynitrobenzene.
Scientific Research Applications
Chemistry: In chemistry, 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to inhibit enzymes like dihydrofolate reductase makes it a candidate for developing new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. This inhibition leads to the disruption of bacterial and cancer cell growth . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the sulfonamide and amino groups.
3-Aminosulfonyl-4-chloro-5-methylnitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
3-Aminosulfonyl-4-fluoro-5-methylaminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The uniqueness of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide lies in its combination of functional groups. The presence of both the sulfonamide and nitro groups provides a dual mechanism of action, making it more effective as an antimicrobial and anticancer agent compared to its analogs .
Properties
Molecular Formula |
C7H7FN2O4S |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
InChI Key |
NUWLRVYDHLUGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
